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Compound of Interest

Compound Name: Avotaciclib hydrochloride

Cat. No.: B12387360

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and
development timeline of Avotaciclib (BEY1107), a selective inhibitor of Cyclin-Dependent
Kinase 1 (CDK1). This document details the preclinical rationale, clinical trial progression,
mechanism of action, and key experimental methodologies employed in its evaluation.

Discovery and Development Timeline

The development of Avotaciclib (BEY1107) by BeyondBio Inc. spans from the company's
inception to ongoing clinical trials, targeting malignancies with high unmet medical needs.
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Date Event Description

BeyondBio Inc. was founded,
) laying the groundwork for its
June 2013 Company Foundation
research and development

programs.

This period encompassed the

initial discovery, lead

identification, and optimization
o of BEY1107. In vitro and in

2013 - 2017 Preclinical Development ) )

vivo studies were conducted to

establish its mechanism of

action, efficacy, and safety

profile.

Key preclinical toxicology and
efficacy studies were
Completion of Non-clinical concluded, providing the
2017 Studies necessary data to support an
Investigational New Drug (IND)

application.

BeyondBio announced the
U.S. Food and Drug
Administration (FDA) approval
FDA Approval for Phase 1/2 to initiate a Phase 1/2 clinical
Clinical Trial trial of BEY1107 for patients
with locally advanced or

February 19, 2018

metastatic pancreatic cancer.

[1]
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Initiation of Phase 1/2 Trial in
May 14, 2018 )
Pancreatic Cancer

The clinical trial
NCT03579836, titled
"Evaluation of Safety and
Efficacy in BEY1107 in
Monotherapy Gemcitabine
Combination in Patient With
Pancreatic Cancer,"

commenced.[2][3]

January 25, 2019 PubChem Record Creation

The compound entry for
Avotaciclib was created in the
PubChem database, providing
a public repository of its

chemical information.[4]

Initiation of Phase 1/2 Trial in
August 31, 2021
Colorectal Cancer

A Phase 1/2 clinical trial
(NCT05093907) was initiated
to evaluate BEY1107 in
combination with capecitabine
for patients with metastatic

colorectal cancer.[2][3][5]

Initiation of Phase 1 Trial in
November 29, 2022 )
Glioblastoma

A Phase 1 clinical trial
(NCT05769660) began to
assess BEY1107 in
combination with
temozolomide for patients with
recurrent or progressive

glioblastoma multiforme.[2][3]

[5]

Mechanism of Action: CDK1 Inhibition

Avotaciclib is an orally bioavailable small molecule that functions as a potent and selective

inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDKL1 is a critical regulator of the cell cycle,

particularly at the G2/M transition phase. In many cancer cells, the cell cycle regulation is

dysregulated, leading to uncontrolled proliferation.
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By targeting and inhibiting the kinase activity of CDK1, Avotaciclib prevents the phosphorylation
of downstream substrates that are essential for mitotic entry. This targeted inhibition leads to a
cascade of cellular events, primarily:

o G2/M Cell Cycle Arrest: The inhibition of the CDK1/Cyclin B complex blocks cells from
proceeding from the G2 phase into mitosis.

 Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint can trigger the intrinsic
pathway of apoptosis, leading to programmed cell death in cancer cells.

This mechanism of action makes Avotaciclib a promising therapeutic agent for cancers where
CDK1 is overexpressed or the cell cycle is aberrantly controlled.
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Mechanism of action of Avotaciclib (BEY1107).
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Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the activity of Avotaciclib
are provided below.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of Avotaciclib on cancer cell lines and to calculate
the half-maximal inhibitory concentration (IC50).

Materials:

e Cancer cell line of interest

o Complete culture medium (e.g., DMEM, RPMI-1640)
o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

o 96-well cell culture plates

e Avotaciclib (BEY1107)

e Dimethyl sulfoxide (DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 N HCI or DMSO)
o Phosphate-Buffered Saline (PBS)

e Microplate reader

Procedure:

o Cell Seeding:
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o Culture cells to approximately 80% confluency.

o Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells
per well in 100 pL of complete culture medium.

o Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell
attachment.

e Compound Preparation and Treatment:

[e]

Prepare a 10 mM stock solution of Avotaciclib in DMSO.

o Perform serial dilutions of the stock solution in complete culture medium to obtain the
desired final concentrations (e.g., 0.01 pM to 100 pM).

o Include a vehicle control containing the same final concentration of DMSO as the highest
Avotaciclib concentration.

o Remove the medium from the wells and add 100 uL of the prepared Avotaciclib dilutions or
vehicle control.

* Incubation:
o Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
e MTT Assay:
o Add 10 pL of 5 mg/mL MTT solution to each well.
o Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

o Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
o Data Acquisition and Analysis:

o Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Determine the IC50 value by plotting a dose-response curve using appropriate software.

=) () (2 @
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Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Avotaciclib on the cell cycle distribution of cancer cells.
Materials:

o Cancer cell line of interest

o 6-well cell culture plates

e Avotaciclib (BEY1107)

e DMSO

e PBS

e Trypsin-EDTA

e 70% ethanol (ice-cold)

o Propidium lodide (PI) staining solution (containing Pl and RNase A)
e Flow cytometer

Procedure:
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e Cell Seeding and Treatment:
o Seed cells in 6-well plates and allow them to attach overnight.

o Treat the cells with various concentrations of Avotaciclib (e.g., 0, 0.5x IC50, 1x IC50, 2x
IC50) for 24-48 hours.

o Cell Harvesting and Fixation:

o Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize,
and then combine with the floating cells from the supernatant.

o Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
o Wash the cell pellet with ice-cold PBS.

o Resuspend the pellet in 500 pL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol
dropwise while gently vortexing to fix the cells.

o Incubate at -20°C for at least 2 hours (or overnight).

e Staining:

[¢]

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

[e]

Wash the cell pellet with PBS.

o

Resuspend the pellet in 500 pL of Pl staining solution.

[¢]

Incubate in the dark at room temperature for 30 minutes.
o Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer.

o Use appropriate software to analyze the DNA content and determine the percentage of
cells in the GO/G1, S, and G2/M phases of the cell cycle.
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Western Blot Analysis for Apoptosis Markers

Objective: To detect the induction of apoptosis by Avotaciclib through the analysis of key

apoptosis-related proteins.

Materials:

Cancer cell line of interest

6-well cell culture plates

Avotaciclib (BEY1107)

DMSO

PBS

RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax,
anti-B-actin)

HRP-conjugated secondary antibodies
Chemiluminescent substrate

Imaging system

Procedure:
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e Cell Treatment and Lysis:

o

Seed cells in 6-well plates and treat with Avotaciclib as described for the cell cycle
analysis.

(¢]

Wash cells with ice-cold PBS and lyse with RIPA buffer.

[¢]

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
e Protein Quantification:
o Determine the protein concentration of the supernatant using a BCA assay.

o SDS-PAGE and Western Blotting:

[¢]

Normalize protein concentrations and prepare samples with Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and add the chemiluminescent substrate.
o Detection and Analysis:
o Capture the chemiluminescent signal using an imaging system.

o Analyze the band intensities relative to a loading control (e.g., B-actin) to determine
changes in protein expression and cleavage.
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This technical guide provides a foundational understanding of the discovery, development, and
mechanism of action of Avotaciclib (BEY1107), along with detailed protocols for its preclinical
evaluation. As Avotaciclib progresses through clinical trials, further data will undoubtedly
emerge to more fully characterize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Avotaciclib (BEY1107): A Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387360#avotaciclib-bey1107-discovery-and-
development-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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